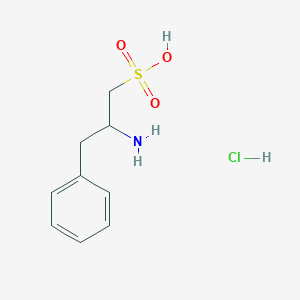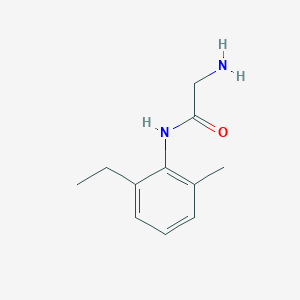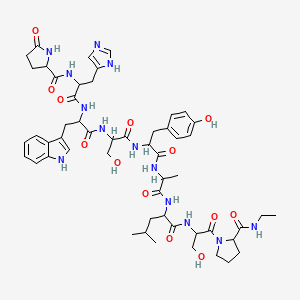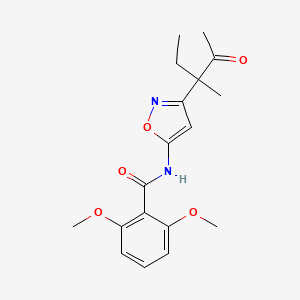
2-Amino-3-phenylpropane-1-sulfonic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride: is a chemical compound with the molecular formula C₉H₁₄ClNO₃S. It is known for its applications in various scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of s-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride typically involves the reaction of 2-amino-3-phenylpropane-1-sulfonic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, s-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is utilized in studies involving enzyme interactions and protein modifications. It helps in understanding the biochemical pathways and mechanisms .
Medicine: In the medical field, it is investigated for its potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases and conditions .
Industry: Industrially, it is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in manufacturing processes .
Mecanismo De Acción
The mechanism of action of s-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include enzymatic catalysis and protein modification .
Comparación Con Compuestos Similares
- 2-amino-3-phenylpropane-1-sulfonic acid
- 2-amino-3-phenylpropane-1-sulfonate sodium
- 2-amino-3-phenylpropane-1-sulfonic acid methyl ester
Uniqueness: S-2-amino-3-phenylpropane-1-sulfonic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H14ClNO3S |
|---|---|
Peso molecular |
251.73 g/mol |
Nombre IUPAC |
2-amino-3-phenylpropane-1-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10H2,(H,11,12,13);1H |
Clave InChI |
IDUCAGNACUZJMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)
![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)



![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)


![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)


![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)

